7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
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Overview
Description
7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization steps to introduce the hydroxy, methylphenyl, and carboxamide groups. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Functional Group Introduction: Subsequent steps involve the introduction of the hydroxy group at the 7-position, the methylphenyl group at the nitrogen, and the carboxamide group at the 6-position. These steps often require specific reagents and conditions, such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline-7-one derivative, while reduction of the carbonyl groups would produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its structural similarity to known bioactive compounds.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-oxo-N-(2-phenylethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
Uniqueness
Compared to similar compounds, 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide may offer unique properties due to the specific arrangement of its functional groups. This can result in distinct chemical reactivity, biological activity, and physical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-12-5-2-8-14(11-12)21-19(24)16-18(23)15-9-3-6-13-7-4-10-22(17(13)15)20(16)25/h2-3,5-6,8-9,11,23H,4,7,10H2,1H3,(H,21,24) |
InChI Key |
FZENJQBKHKWBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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